5-(dimethylsulfamoyl)-2-fluoro-N-(1,3,4-thiadiazol-2-yl)benzamide
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Overview
Description
5-(dimethylsulfamoyl)-2-fluoro-N-(1,3,4-thiadiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of the 1,3,4-thiadiazole ring in the structure contributes to its stability and reactivity, making it a valuable compound in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(dimethylsulfamoyl)-2-fluoro-N-(1,3,4-thiadiazol-2-yl)benzamide typically involves the following steps:
Formation of the 1,3,4-thiadiazole ring: This can be achieved by reacting hydrazonoyl halides with potassium thiocyanate or thiosemicarbazide derivatives.
Introduction of the benzamide moiety: The 1,3,4-thiadiazole derivative is then reacted with a suitable benzoyl chloride derivative under basic conditions to form the benzamide structure.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems and continuous flow reactors can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(dimethylsulfamoyl)-2-fluoro-N-(1,3,4-thiadiazol-2-yl)benzamide undergoes various chemical reactions, including:
Nucleophilic substitution: The fluorine atom in the benzamide ring can be substituted by nucleophiles such as amines or thiols.
Oxidation and reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form amines or thiols.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides, typically under basic conditions.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.
Major Products
Nucleophilic substitution: Substituted benzamides with various functional groups.
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or thiols.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
5-(dimethylsulfamoyl)-2-fluoro-N-(1,3,4-thiadiazol-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential anticancer, antimicrobial, and anti-inflammatory activities.
Biological Studies: The compound is used in studies to understand its mechanism of action and its effects on various biological pathways.
Pharmaceutical Development: It serves as a lead compound for the development of new drugs with improved efficacy and reduced side effects.
Industrial Applications: The compound is used in the synthesis of other biologically active molecules and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 5-(dimethylsulfamoyl)-2-fluoro-N-(1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide: This compound has a similar structure but with a trifluoromethyl group instead of a dimethylsulfamoyl group.
N-(5-(methoxy)-1,3,4-thiadiazol-2-yl)benzamide: This compound contains a methoxy group, which affects its biological activity and reactivity.
Uniqueness
5-(dimethylsulfamoyl)-2-fluoro-N-(1,3,4-thiadiazol-2-yl)benzamide is unique due to the presence of the dimethylsulfamoyl group, which enhances its solubility and bioavailability. This structural feature also contributes to its distinct biological activities, making it a valuable compound for further research and development .
Properties
IUPAC Name |
5-(dimethylsulfamoyl)-2-fluoro-N-(1,3,4-thiadiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN4O3S2/c1-16(2)21(18,19)7-3-4-9(12)8(5-7)10(17)14-11-15-13-6-20-11/h3-6H,1-2H3,(H,14,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZQPFNBEROCIMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC(=C(C=C1)F)C(=O)NC2=NN=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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